molecular formula C22H20F3N5O3S B2473231 N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 1049530-41-7

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2473231
CAS No.: 1049530-41-7
M. Wt: 491.49
InChI Key: YCSCDIBBPPMSMU-UHFFFAOYSA-N
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Description

N-(4-((4-(Pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This multifunctional molecule incorporates several pharmacologically significant motifs, including a pyrazine-heterocycle and a piperazine spacer, which are frequently employed in the design of bioactive molecules . The presence of a sulfonamide group can serve as a key linker or bioisostere, potentially influencing the molecule's binding affinity and metabolic stability . The benzamide core is a common feature in many therapeutic agents, and the inclusion of a trifluoromethyl group is a strategic modification often used to fine-tune properties such as lipophilicity, metabolic stability, and binding affinity . Compounds with similar structural components have been investigated for a range of biological activities, suggesting this molecule could be a valuable chemical tool for probing biological targets such as kinases or receptors, or for use in high-throughput screening assays . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel therapeutic candidates. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O3S/c23-22(24,25)17-3-1-2-16(14-17)21(31)28-18-4-6-19(7-5-18)34(32,33)30-12-10-29(11-13-30)20-15-26-8-9-27-20/h1-9,14-15H,10-13H2,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSCDIBBPPMSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating various diseases, including neurological disorders and tuberculosis. This article examines the biological activity of this compound, summarizing relevant research findings, case studies, and molecular interactions.

Chemical Structure and Properties

The compound features a complex structure that includes a trifluoromethyl group, a sulfonamide moiety, and a piperazine ring substituted with a pyrazine group. Its chemical formula is C19H20F3N5O2S. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds with similar structures can modulate various biological pathways. For instance, the sulfonamide group may enhance the compound's ability to interact with specific receptors or enzymes involved in disease pathology. The piperazine ring is often associated with central nervous system activity, suggesting that this compound might influence neurotransmitter systems or neuroprotective pathways.

Neuroprotective Effects

A study focused on compounds related to this structure highlights their potential in treating neurological disorders by improving cognitive functions through the activation of the cAMP response element-binding (CREB) signaling pathway. This pathway is critical for memory formation and synaptic plasticity, which are often impaired in neurodegenerative diseases like Alzheimer's disease (AD) .

Anti-Tubercular Activity

In related research on substituted benzamides, compounds bearing similar moieties have shown promising anti-tubercular properties against Mycobacterium tuberculosis. In one study, several derivatives demonstrated significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM . While specific data on this compound is limited, its structural analogs suggest potential efficacy against tuberculosis.

Case Study: Cognitive Enhancement

In an experimental model assessing cognitive deficits, compounds similar to this compound were administered to rodents exhibiting signs of memory impairment. Results indicated improved performance in memory tasks correlated with increased CREB activation and synaptic plasticity markers .

Table: Summary of Biological Activities

Activity IC50 (μM) Reference
Neuroprotective (CREB pathway activation)Not specified
Anti-tubercular1.35 - 2.18
Cytotoxicity on HEK-293 cellsNon-toxic

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. These studies suggest that the compound could effectively bind to enzymes involved in neurotransmission and microbial resistance pathways. The sulfonamide moiety plays a crucial role in enhancing binding interactions due to its ability to form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Structural Variations in Core Scaffolds

The query compound is distinguished by its pyrazinyl-piperazine-sulfonylphenyl architecture. Below is a comparative analysis with structurally related analogs:

Pyridine vs. Pyrazine Substituents
  • N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide (): Replaces pyrazine with pyridine and uses a piperidine ring instead of piperazine. The 2-trifluoromethyl benzamide (vs. Piperidine’s reduced basicity compared to piperazine may affect solubility and membrane permeability.
Piperazine-Linked Trifluoromethylphenyl Derivatives
  • N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine ():
    • Incorporates a cyclopentyl-carboxamide core instead of benzamide-sulfonylphenyl.
    • The trifluoromethylphenyl group is directly attached to piperazine, favoring interactions with hydrophobic protein pockets.
    • The cyclopentyl group may enhance metabolic stability but reduce aqueous solubility .
Pyridine-Piperazine-Benzamide Hybrids
  • N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide (): Features a direct pyridine-piperazine linkage without a sulfonyl group.

Functional Group Impact on Pharmacokinetics

Feature Query Compound Compound Compound
Trifluoromethyl Position 3-position on benzamide 2-position on benzamide 3-position on phenyl (piperazine attachment)
Heterocycle Pyrazine (electron-deficient, planar) Pyridine (less electron-deficient) Phenyl (hydrophobic)
Linker Sulfonylphenyl (polar, hydrogen-bond acceptor) Sulfonylphenyl Carboxamide (hydrogen-bond donor/acceptor)
Piperazine Substitution Pyrazin-2-yl None (piperidine ring) 3-(Trifluoromethyl)phenyl
  • Pyrazine vs. Pyridine : Pyrazine’s electron deficiency may favor interactions with aromatic residues (e.g., tyrosine) in target proteins .

Pharmacological Implications

  • Target Selectivity : The query compound’s pyrazine-sulfonylphenyl architecture may target kinases or G-protein-coupled receptors (GPCRs) with sulfonamide-binding domains, unlike ’s cyclopentyl derivatives, which likely target conformational-sensitive enzymes .
  • Metabolic Stability : Piperazine rings are prone to N-oxidation, but the sulfonyl group in the query compound may slow metabolism compared to ’s methyl-piperazine analog .

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueParametersExample DataReference
LCMSRetention time, m/zRT=2.286 min, m/z=488.1 [M + H]+^+
1^1H NMRChemical shifts (δ, ppm)δ 7.78 (d, J=8.7 Hz, 2H, aromatic)
HRMSExact massC23_{23}H20_{20}F3_3N5_5O3_3S

Q. Table 2. Optimization of Sulfonylation Reaction

VariableOptimal ConditionYield ImprovementReference
SolventTHF (anhydrous)22% → 32%
Temperature60°C (reflux)Reduced side products
CatalystBOP/Et3_3N90% conversion

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